4-Chloro-1-methylpiperidine hydrochloride
Description
Significance of Halogenated Piperidine (B6355638) Derivatives in Chemical Synthesis
The piperidine scaffold is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. chemicalbook.com The introduction of a halogen atom, such as chlorine, onto the piperidine ring significantly enhances its synthetic utility. Halogenated piperidines serve as valuable electrophilic partners in a variety of coupling reactions, allowing for the facile introduction of the piperidine moiety into more complex molecular architectures. The chlorine atom in 4-chloro-1-methylpiperidine (B1359792), for instance, can act as a leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its role as a key intermediate in the construction of diverse molecular frameworks. nbinno.com
The presence of a halogen can also influence the physicochemical properties of the final compound, including its lipophilicity and metabolic stability, which are critical considerations in drug design. The strategic placement of a halogen atom can therefore be a powerful tool for medicinal chemists in the optimization of lead compounds.
Historical Context of Piperidine-Based Chemical Intermediates
The use of piperidine and its derivatives in chemical synthesis has a rich history, dating back to the early days of organic chemistry. Initially isolated from natural sources like black pepper, the piperidine ring system was soon recognized for its presence in a wide array of biologically active alkaloids. This natural prevalence spurred interest in the synthesis of piperidine-containing compounds for medicinal purposes.
Over the decades, the development of synthetic methodologies has allowed for the preparation of a vast library of substituted piperidines, each with unique properties and applications. These synthetic piperidine derivatives have become indispensable tools in the pharmaceutical industry, forming the core of numerous drugs targeting a wide range of therapeutic areas. The evolution of piperidine-based intermediates from simple, naturally derived compounds to highly functionalized, synthetically accessible building blocks like 4-chloro-1-methylpiperidine hydrochloride reflects the broader advancements in organic synthesis and medicinal chemistry.
Overview of Research Trajectories for this compound
Research involving this compound has primarily been driven by its application in the synthesis of bioactive molecules. Its utility as a precursor to a variety of substituted piperidines has made it a valuable tool in drug discovery and development. nbinno.comalfachemch.com
One of the most well-documented applications of this compound is in the synthesis of antihistamines. For example, it is a key intermediate in the production of cyproheptadine (B85728), a first-generation antihistamine with antiserotonergic properties. patsnap.com The synthesis typically involves a Grignard reaction with 1-methyl-4-chloropiperidine (derived from the hydrochloride salt) and a suitable ketone. chemicalbook.com Similarly, it is employed in the synthesis of ketotifen (B1218977), another antihistamine used in the management of asthma and allergic conditions. nbinno.comchemicalbook.com
Beyond antihistamines, this compound has been utilized in the development of drugs targeting the central nervous system. alfachemch.com Its ability to serve as a scaffold for molecules that can cross the blood-brain barrier has made it an attractive starting material for the synthesis of agents for neurological and psychiatric disorders. nbinno.comchemicalbook.com
The general synthetic route often involves the reaction of 1-methyl-4-piperidone (B142233) with a chlorinating agent, such as thionyl chloride, to produce 4-chloro-1-methylpiperidine. nbinno.comchemimpex.com This intermediate can then be used in various coupling reactions to build more complex molecules.
Scope and Focus of Current Academic Inquiry
Current research continues to explore the synthetic potential of this compound. While its role in the synthesis of established drugs is well-understood, academic and industrial laboratories are investigating its use in the creation of novel compounds with unique pharmacological profiles.
Recent studies have focused on the development of new synthetic methodologies that utilize 4-chloro-1-methylpiperidine as a building block for complex molecular architectures. This includes its application in the synthesis of novel histamine (B1213489) H4 receptor antagonists, which are being investigated for the treatment of allergic and inflammatory conditions. nbinno.comchemicalbook.com Furthermore, its use in the synthesis of compounds targeting neurological disorders remains an active area of research.
The development of more efficient and sustainable synthetic routes to and from 4-chloro-1-methylpiperidine is also a focus of current inquiry. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce the environmental impact of synthetic processes. The versatility of this halogenated piperidine derivative ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-1-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJNWFOCOWAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202100 | |
| Record name | 4-Chloro-1-methylpiperidinium chloride | |
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Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-23-0 | |
| Record name | Piperidine, 4-chloro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-N-methylpiperidine hydrochloride | |
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| Record name | 4-Chloro-1-methylpiperidine hydrochloride | |
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| Record name | 4-Chloro-1-methylpiperidinium chloride | |
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| Record name | 4-chloro-1-methylpiperidinium chloride | |
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| Record name | 4-CHLORO-N-METHYLPIPERIDINE HYDROCHLORIDE | |
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Advanced Synthetic Methodologies and Process Optimization
Strategic Routes for 4-Chloro-1-methylpiperidine (B1359792) Synthesis
Chlorination of N-Methylpiperidin-4-ol
The conversion of N-Methylpiperidin-4-ol to its chlorinated analogue is a cornerstone of its production. This transformation is effectively carried out using chlorinating agents that replace the hydroxyl group with a chlorine atom. Among these, thionyl chloride (SOCl₂) is a widely used and efficient reagent. nbinno.com
The reaction between N-Methylpiperidin-4-ol and thionyl chloride is a standard and robust method for synthesizing 4-Chloro-1-methylpiperidine. The mechanism begins with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a reactive intermediate known as a chlorosulfite ester. Subsequently, a chloride ion, acting as a nucleophile, attacks the carbon atom bearing the chlorosulfite group. This step typically proceeds via an Sₙ2 mechanism, leading to the displacement of the chlorosulfite group and the formation of the desired chlorinated product. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. libretexts.org
A typical laboratory-scale synthesis involves the dropwise addition of thionyl chloride to a solution of N-methylpiperidin-4-ol, often in the presence of a base and a suitable solvent, with controlled temperature to manage the exothermic nature of the reaction. chemicalbook.com
The inclusion of a base, such as triethylamine (B128534) or pyridine, is critical for the efficiency of the chlorination reaction. The primary role of the base is to neutralize the hydrogen chloride (HCl) gas generated as a byproduct. chemicalbook.com In the absence of a base, the HCl would protonate the basic nitrogen atom of the piperidine (B6355638) ring, forming a quaternary ammonium (B1175870) salt. This side reaction is undesirable as it deactivates the substrate and can lead to complex product mixtures and lower yields.
By scavenging the acidic protons, the base ensures that the piperidine nitrogen remains as a free amine, preventing these unwanted side reactions. A common procedure specifies using a molar excess of a base like triethylamine relative to the N-methylpiperidin-4-ol substrate to ensure complete neutralization of the generated HCl. chemicalbook.com
The choice of solvent is crucial for controlling the reaction rate, managing heat dissipation, and ensuring the solubility of reactants. Aprotic solvents are preferred for this reaction. Dichloromethane is a frequently used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction is complete. chemicalbook.com Other solvents like chloroform, tetrahydrofuran (B95107), or toluene (B28343) can also be employed.
The polarity of the solvent can influence the reaction mechanism and stereochemical outcome. Proper solvent selection helps maintain a homogenous reaction mixture and allows for effective temperature control, which is vital as the reaction is exothermic. A typical protocol involves maintaining the temperature between 20°C and 40°C during the addition of thionyl chloride and the subsequent reaction period to ensure a controlled and efficient conversion. chemicalbook.com
Table 1: Reaction Parameters for Thionyl Chloride-Mediated Chlorination
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | N-Methylpiperidin-4-ol | chemicalbook.com |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | chemicalbook.com |
| Base | Triethylamine (Et₃N) | chemicalbook.com |
| Solvent | Dichloromethane (CH₂Cl₂) | chemicalbook.com |
| Temperature | 20°C to 40°C | chemicalbook.com |
| Reaction Time | 2 hours | chemicalbook.com |
| Reported Yield | ~80% | chemicalbook.com |
Direct Chlorination of 1-Methylpiperidine (B42303)
The synthesis of 4-Chloro-1-methylpiperidine via the direct chlorination of 1-methylpiperidine is not a commonly employed or reported strategy in chemical literature. This route is synthetically challenging due to the lack of activation at the C-4 position of the saturated piperidine ring. Standard chlorination methods, such as free-radical chlorination, would likely result in a lack of selectivity, leading to a mixture of chlorinated products at various positions on the ring and potential reactions on the N-methyl group. Electrophilic chlorination is generally not feasible on such an electron-rich, non-aromatic system. Therefore, the synthesis almost exclusively proceeds through the functionalization of a pre-existing group at the 4-position, such as the hydroxyl group in N-Methylpiperidin-4-ol.
Alternative Chlorination Reagents and Their Comparative Efficacy
While thionyl chloride is a prevalent reagent, other chlorinating agents can also be used to convert alcohols to alkyl chlorides. The choice of reagent can impact reaction conditions, cost, safety, and the profile of byproducts.
Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that reacts vigorously with alcohols. youtube.comyoutube.com The mechanism involves the alcohol's oxygen attacking the phosphorus atom, ultimately leading to the displacement of the hydroxyl group by a chloride ion. askfilo.comquora.com A significant drawback is the formation of solid phosphorus oxychloride (POCl₃) as a byproduct, which can complicate the purification process compared to the gaseous byproducts of SOCl₂. youtube.com
Oxalyl Chloride ((COCl)₂): Often used in conjunction with a catalyst like pyridine, oxalyl chloride is a highly reactive and effective chlorinating agent. researchgate.netcore.ac.uk It is known for its use in converting carboxylic acids to acyl chlorides but is also effective for alcohols. researchgate.netgoogle.com The reactions can often be run at lower temperatures. The byproducts, carbon dioxide, carbon monoxide, and HCl, are all gaseous, which is an advantage for purification.
Vilsmeier-Haack Reagent: This reagent, typically formed from the reaction of a substance like phosphorus oxychloride (POCl₃) or oxalyl chloride with a substituted amide like N,N-dimethylformamide (DMF), is a potent electrophile. chemistrysteps.com Adding catalytic amounts of DMF to a thionyl chloride reaction generates the Vilsmeier reagent in situ, which can act as the active chlorinating species, often leading to milder reaction conditions. commonorganicchemistry.com This reagent is effective for converting primary and secondary alcohols to their corresponding chlorides. scirp.orgresearchgate.netresearchgate.net
Table 2: Comparative Efficacy of Chlorination Reagents for Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux or 20-40°C with base | Gaseous byproducts (SO₂, HCl), high yield, cost-effective | Corrosive, generation of acidic gas |
| Phosphorus Pentachloride (PCl₅) | Often room temperature | Highly reactive | Violent reaction, solid byproduct (POCl₃) complicates workup |
| Oxalyl Chloride ((COCl)₂) | Low temperature with catalyst | Highly reactive, gaseous byproducts (CO₂, CO, HCl) | More expensive, toxic |
| Vilsmeier-Haack Reagent | Mild conditions | High reactivity, can be generated catalytically | Requires an additional reagent (e.g., DMF) |
Novel Approaches to Piperidine Ring Construction Incorporating Chlorine
The formation of the piperidine scaffold with a chlorine atom at the 4-position is a critical step in the synthesis of 4-Chloro-1-methylpiperidine hydrochloride. Modern synthetic chemistry has seen a shift towards more sophisticated and efficient methods for achieving this transformation.
Metal-Catalyzed Cyclization Reactions
Metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, and the synthesis of piperidines is no exception. These methods often proceed under mild conditions with high selectivity.
Recent research has highlighted the use of Niobium(V) chloride (NbCl5) as a catalyst in an aza-Prins type cyclization for the synthesis of 4-chloro-piperidine derivatives. This methodology involves the reaction of epoxides and homoallylic amines, offering a direct route to the desired chlorinated piperidine core. While detailed peer-reviewed data on this specific reaction is emerging, preliminary reports suggest it is a promising avenue for further investigation. The use of a Lewis acid like NbCl5 is crucial for activating the substrates and facilitating the key bond-forming steps.
The proposed mechanism for the Niobium(V) chloride-mediated formation of 4-halopiperidines from epoxides and homoallylic amines likely involves several key steps. Initially, the Lewis acidic NbCl5 is thought to coordinate to the oxygen atom of the epoxide, activating it towards nucleophilic attack by the nitrogen of the homoallylic amine. This is followed by an intramolecular cyclization, where the alkene moiety of the homoallylic amine attacks the resulting intermediate. The subsequent collapse of this intermediate, with the chloride ion from NbCl5 acting as a nucleophile, would then furnish the 4-chloropiperidine (B1584346) ring system. The regioselectivity of the chloride attack is a critical factor in the success of this reaction.
Stereoselective Synthesis of Piperidine Scaffolds
The control of stereochemistry is a paramount concern in modern pharmaceutical synthesis, as different stereoisomers of a drug can exhibit vastly different biological activities. While specific research on the stereoselective synthesis of 4-chloro-1-methylpiperidine is not extensively documented in publicly available literature, general principles for the diastereoselective synthesis of substituted piperidines can be applied.
Strategies to achieve stereocontrol in piperidine synthesis often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. For instance, diastereoselective methods have been developed for the synthesis of highly substituted piperidines through reaction cascades involving C-H activation and electrocyclization, as well as through radical (4+2) cycloaddition reactions. acs.orgnih.govnih.gov These approaches can lead to the formation of specific diastereomers with high selectivity. The application of such principles could pave the way for the development of stereoselective routes to 4-chloro-1-methylpiperidine and its derivatives.
Industrial Scale-Up and Process Intensification Research
The transition from a laboratory-scale synthesis to a robust and economical industrial process is a significant challenge. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key focus in the modern chemical industry.
Implementation of Continuous Flow Reactors
Continuous flow chemistry has emerged as a transformative technology for the industrial production of fine chemicals and pharmaceuticals. frontiersin.orgunito.itresearchgate.net The use of continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and greater consistency in product quality. researchgate.netscispace.com
In the context of this compound synthesis, the implementation of continuous flow reactors can lead to significant process improvements. For example, a leading manufacturer in China employs advanced continuous flow processes to enhance the efficiency and scalability of production. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The move towards continuous manufacturing represents a key trend in the industrial synthesis of this important pharmaceutical intermediate. researchgate.net
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting faster and more selective reactions |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes and better control |
| Scalability | Often requires significant redevelopment | More straightforward scale-up by running for longer or numbering-up reactors |
| Product Consistency | Can vary from batch to batch | High consistency due to steady-state operation |
Table 1: Comparison of Batch and Continuous Flow Reactors for Chemical Synthesis
Automated Synthesis Systems for Enhanced Control and Scalability
The integration of automated synthesis systems, particularly continuous flow chemistry, represents a significant advancement in the production of this compound. researchgate.net These systems offer superior control over reaction conditions compared to traditional batch processing, leading to improved consistency and safety. researchgate.net
Furthermore, automated systems facilitate rapid optimization of reaction conditions and are readily scalable, allowing for a seamless transition from laboratory-scale research to industrial-scale production. durham.ac.uk The use of in-line monitoring techniques can provide real-time data for quality control and immediate process adjustments. durham.ac.uk
Table 1: Comparison of Batch vs. Automated Flow Synthesis
| Parameter | Batch Synthesis | Automated Flow Synthesis |
| Process Control | Limited | High |
| Heat & Mass Transfer | Inefficient | Efficient |
| Scalability | Difficult | Straightforward |
| Safety | Higher Risk | Lower Risk |
| Reproducibility | Variable | High |
Stoichiometric Ratio Fine-Tuning for Reaction Completion
The precise control of stoichiometric ratios of reactants is critical for maximizing the yield of 4-chloro-1-methylpiperidine and minimizing the formation of by-products. The synthesis typically involves the reaction of 1-methyl-4-piperidinol with a chlorinating agent, such as thionyl chloride, in the presence of a base like triethylamine to neutralize the generated hydrochloric acid. chemicalbook.com
Research has shown that an excess of the chlorinating agent is often necessary to drive the reaction to completion. For instance, a molar ratio of 1:2 for 1-methyl-4-piperidinol to thionyl chloride has been effectively used. chemicalbook.com The amount of base is also a crucial factor; a significant excess, such as a 1:5 molar ratio of 1-methyl-4-piperidinol to triethylamine, can be employed to effectively scavenge the HCl produced and prevent unwanted side reactions. chemicalbook.com
Table 2: Impact of Stoichiometric Ratios on Reaction Outcome
| Reactant Ratio (Substrate:Reagent:Base) | Expected Outcome | Rationale |
| 1 : 1 : 1 | Incomplete conversion | Insufficient chlorinating agent and base to drive the reaction and neutralize HCl. |
| 1 : 2 : 5 | High conversion to product | Excess thionyl chloride ensures complete reaction, while excess triethylamine neutralizes all generated HCl. chemicalbook.com |
| 1 : 3 : 5 | Potential for increased by-products | Further excess of thionyl chloride may not significantly increase yield and could lead to side reactions. |
Fine-tuning these ratios is a key aspect of process optimization, ensuring a high-purity product and efficient use of materials.
Temperature Profile Management to Mitigate Side Reactions
Effective temperature management throughout the synthesis process is paramount to prevent the formation of undesired side-products. The chlorination of 1-methyl-4-piperidinol is an exothermic reaction, and without proper cooling, the reaction temperature can increase, leading to side reactions such as elimination to form alkenes or the formation of over-chlorinated impurities.
A controlled temperature range, typically between 20°C and 40°C, is maintained during the addition of thionyl chloride. chemicalbook.com This temperature profile ensures a steady reaction rate without promoting the formation of by-products. Following the initial reaction, a period of heating, for example at 40°C for a couple of hours, can be employed to ensure the reaction proceeds to completion. chemicalbook.com Careful management of the temperature at each stage of the process is crucial for obtaining a high-purity product.
Formation and Stability of Hydrochloride Salt
The conversion of the 4-chloro-1-methylpiperidine free base, which is a liquid at room temperature, into its solid hydrochloride salt is a critical step in the manufacturing process. This transformation enhances the compound's stability and facilitates its handling and formulation. pharmtech.com
Research into Ionic Interactions and Enhanced Stability
The stability of this compound is attributed to the strong ionic interactions within its crystal lattice. In the solid state, the nitrogen atom of the piperidine ring is protonated, forming a positively charged piperidinium (B107235) cation. This cation then forms a strong electrostatic interaction with the negatively charged chloride anion. spectroscopyonline.com
These ionic bonds are highly directional and, in conjunction with other intermolecular forces such as van der Waals forces, create a stable and well-ordered crystalline structure. gla.ac.uk This structure requires significant energy to disrupt, which is reflected in the salt's relatively high melting point of 162-164°C. pinpools.com The formation of this stable crystalline lattice is a key factor in the long-term stability and shelf-life of the compound as a hydrochloride salt. gla.ac.uk
Comparative Analysis of Free Base versus Hydrochloride Salt Synthesis
The decision to produce 4-chloro-1-methylpiperidine as a hydrochloride salt rather than its free base form is based on a careful consideration of their respective physicochemical properties and the implications for synthesis and handling. pharmtech.com
The free base of 4-chloro-1-methylpiperidine is a liquid, which can present challenges in terms of purification, storage, and handling. pharmtech.com In contrast, the hydrochloride salt is a stable, crystalline solid, which is generally easier to purify through recrystallization, weigh accurately, and handle in a manufacturing setting. pharmtech.comarlok.com
Table 3: Comparison of 4-Chloro-1-methylpiperidine Free Base and Hydrochloride Salt
| Property | Free Base | Hydrochloride Salt |
| Physical State | Liquid | Crystalline Solid |
| Melting Point | Not Applicable | 162-164°C pinpools.com |
| Stability | Less Stable | More Stable |
| Handling | More Difficult | Easier |
| Purification | Distillation | Recrystallization |
| Synthesis | Fewer Steps | Additional Step (Salt Formation) |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions at the 4-Position of the Piperidine (B6355638) Ring
The presence of a chlorine atom on the piperidine ring makes the 4-position an electrophilic center, susceptible to attack by nucleophiles. This reactivity is a cornerstone of the compound's utility in organic synthesis, allowing for the introduction of diverse functional groups at this position. scbt.com The reaction proceeds via a nucleophilic displacement of the chloride ion.
In nucleophilic substitution reactions, the efficiency of the transformation is heavily dependent on the ability of the substituent to depart from the carbon atom, a property known as leaving group ability. A good leaving group is a species that can stabilize the negative charge it acquires upon departure. wikipedia.org Generally, the conjugate bases of strong acids are excellent leaving groups because they are weak bases. libretexts.org
Chlorine, as a member of the halogen group, is considered a good leaving group. wikipedia.org Its effectiveness stems from the stability of the resulting chloride ion (Cl⁻). The relative ability of halides to act as leaving groups typically follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the increasing basicity of the halide ions. libretexts.org Iodide is the best leaving group as it is the least basic, while fluoride is the poorest leaving group because it is the most basic. libretexts.org The viability of a substitution reaction, whether following an SN1 or SN2 pathway, is influenced by this property, as the rate-determining step in both mechanisms involves the departure of the leaving group. libretexts.org In the context of 4-Chloro-1-methylpiperidine (B1359792), the C-Cl bond is polarized, making the carbon atom electron-deficient and ready for nucleophilic attack, culminating in the heterolytic cleavage of the bond and the expulsion of the stable chloride ion.
Table 1: Comparison of Halogen Leaving Group Ability
| Halogen | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| F⁻ | HF | 3.2 | Poor |
| Cl⁻ | HCl | -7 | Good |
| Br⁻ | HBr | -9 | Very Good |
| I⁻ | HI | -10 | Excellent |
The stereochemistry of the piperidine ring and its substituents plays a critical role in modulating reaction rates. Piperidine rings adopt a chair conformation, similar to cyclohexane (B81311). wikipedia.org For N-methylpiperidine, the conformer where the methyl group occupies an equatorial position is significantly more stable than the axial conformer. wikipedia.org This preference is attributed to the minimization of 1,3-synaxial interactions that would occur if the bulky methyl group were in the axial position. stackexchange.com
Electrophilic Aromatic Substitution Reactions (where applicable to derivatives)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, not saturated heterocycles like piperidine. masterorganicchemistry.com Therefore, this class of reactions is only relevant to derivatives of 4-Chloro-1-methylpiperidine that incorporate an aromatic ring. For instance, in a hypothetical derivative such as 1-(1-methylpiperidin-4-yl)benzene, the piperidinyl moiety would act as a substituent on the benzene ring.
Radical Reactions and Their Pathways
While ionic reactions are common for 4-Chloro-1-methylpiperidine, the molecule can also participate in radical-mediated transformations. The tertiary amine functionality is a key site for initiating radical pathways. N-chloroamines, which can be formed from piperidines, can be converted into alkylaminium radical cations under photochemical conditions. scientificupdate.com These open-shell intermediates are highly reactive and can participate in hydrogen atom transfer (HAT) reactions. scientificupdate.com
A potential radical pathway for a piperidine derivative could involve the formation of an aminium radical at the nitrogen atom. This radical cation could then initiate a chain reaction, for example, by abstracting a hydrogen atom from a remote position on the piperidine ring or another molecule. scientificupdate.com The selectivity of such C-H functionalization reactions can be controlled by the steric and electronic properties of the directing aminium radical. scientificupdate.com For instance, research has shown that sterically hindered piperidines can direct chlorination with high selectivity. scientificupdate.com
Cycloaddition Reactions Involving the Piperidine Core
Cycloaddition reactions typically involve π-electron systems and are not a characteristic reaction of the saturated piperidine core of 4-Chloro-1-methylpiperidine. The piperidine ring itself lacks the necessary double bonds to participate directly as a diene or dienophile in reactions like the Diels-Alder cycloaddition.
However, cycloaddition strategies are extensively used for the synthesis of the piperidine ring system itself. mdpi.com A prominent method is the intramolecular nitrone dipolar cycloaddition, which is effective for creating substituted piperidines. iupac.org In this approach, a molecule containing both a nitrone and an alkene tether undergoes an intramolecular [3+2] cycloaddition to form a bicyclic isoxazolidine, which can then be reductively cleaved to yield the desired piperidine derivative. iupac.org
For the pre-formed piperidine core to be involved in a cycloaddition, it would first need to be chemically modified to introduce unsaturation. For example, piperidine can be used to convert ketones into enamines. wikipedia.org An enamine derived from a piperidone precursor could then potentially act as a dienophile or participate in other cycloaddition pathways.
Advanced Mechanistic Studies of 4-Chloro-1-methylpiperidine in Complex Systems
Investigating the precise mechanisms of reactions involving 4-Chloro-1-methylpiperidine and related structures often requires advanced experimental and computational methods. For example, the synthesis of 4-chloropiperidine (B1584346) derivatives via an aza-Prins-type cyclization has been studied. The proposed mechanism involves the Lewis acid-mediated opening of an epoxide, followed by nucleophilic attack by a homoallylic amine and rearrangement to form a piperidine carbonium ion. rasayanjournal.co.in The final substitution at the 4-position is then determined by the available nucleophile, with the chloride ion from the Lewis acid (e.g., NbCl₅) leading to the 4-chloro product. rasayanjournal.co.in
Computational studies, such as those using Density Functional Theory (DFT), provide insight into the conformational dynamics of N-methylpiperidine. rsc.org These studies can model the energy barriers between different conformers (e.g., chair and twist forms) and explain how electronic excitation can induce ultrafast conformational changes. rsc.org Such computational approaches are invaluable for understanding how the molecule's structure and energy landscape influence its reactivity in complex environments. Furthermore, detailed kinetic studies can unravel competing reaction pathways, such as the SN2 versus E2 mechanisms, revealing how factors like the substrate structure, nucleophile/base, and leaving group ability determine the product distribution. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Chloro-1-methylpiperidine hydrochloride |
| 4-Chloro-1-methylpiperidine |
| N-methylpiperidine |
| Cyclohexane |
| 1-(1-methylpiperidin-4-yl)benzene |
| Benzene |
| N-chloroamines |
| N-chloropiperidine |
| Isoxazolidine |
| Piperidone |
Interaction with Dithiazole Derivatives
The reactivity of this compound extends to interactions with complex heterocyclic systems such as dithiazole derivatives. While direct studies with 4-chloro-1-methylpiperidine are not extensively detailed in the provided literature, the reaction patterns of analogous compounds provide significant insight. For instance, the reactions of N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with various amines have been investigated. Research suggests that the interaction primarily occurs at the S3 position of the dithiazole ring, leading to a ring-opening event and the subsequent elimination of the chlorine atom. This pathway highlights the susceptibility of the dithiazole ring to nucleophilic attack, a characteristic that defines its reactivity profile with amine-containing nucleophiles.
A related study involving the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with 1,4-diazabicyclo[2.2.2]octane (DABCO) in hot chlorobenzene resulted in high yields (70-92%) of the corresponding substituted piperazinyl-dithiazole derivatives. This reaction serves as a model for understanding how piperidine-based nucleophiles might interact with chlorodithiazole systems.
| Reactants | Product | Yield |
| N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines + DABCO | N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines | 70-92% |
This table illustrates the reaction of a dithiazole derivative with a diamine, serving as an analogue for piperidine-based reactions.
Nonselective Nucleophilic Attack and ANRORC Mechanisms
The interaction between nucleophiles and heterocyclic rings like dithiazoles can be mechanistically complex. It has been proposed that the nucleophilic attack on 4-chloro-1,2,3-dithiazol-5-imines can occur nonselectively. This complexity often leads to the formation of multiple products and is explained by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
The ANRORC mechanism is a significant pathway in nucleophilic substitution on heterocyclic compounds. It involves the initial addition of the nucleophile to the ring, followed by the opening of the heterocyclic ring to form an intermediate. This intermediate then undergoes rearrangement and subsequent ring closure to yield the final substituted product, often with the expulsion of a leaving group. Isotope labeling studies on similar heterocyclic systems have provided strong evidence for this mechanism by demonstrating that atoms from the original ring can be exchanged or repositioned during the reaction. In the context of dithiazole derivatives, the ANRORC pathway helps to explain the observed product distributions and the formation of numerous by-products.
By-product Formation and Control Strategies
A direct consequence of nonselective nucleophilic attacks and complex reaction pathways like the ANRORC mechanism is the formation of a significant number of by-products. In the reaction of 4-chloro-N-aryl-1,2,3-dithiazol-5-imines with amines, the process is noted for generating many secondary products, which can complicate purification and reduce the yield of the desired compound.
Effective control of by-product formation is crucial for synthetic efficiency. General strategies for managing by-products in related syntheses can be applied. One approach involves the targeted removal of a problematic by-product after the primary reaction is complete. For instance, if a volatile alkyl chloride is formed as a by-product, it can be removed by distillation. For less volatile chloride by-products, a "quenching" strategy can be employed. This involves adding a highly nucleophilic reagent, such as an organic amine (e.g., benzylamine) or ammonia, to the reaction mixture. This reagent selectively reacts with the chloride by-product via nucleophilic substitution, converting it into a more easily separable substance, such as a quaternary ammonium (B1175870) salt or a different amine that can be removed through extraction.
Derivatization Chemistry
This compound is a versatile building block for the synthesis of more complex molecules through various derivatization reactions. The reactive chloro group at the 4-position allows for nucleophilic substitution, enabling the introduction of diverse functional moieties.
Introduction of Carboxylic Acid Moieties
A carboxylic acid group can be introduced onto the piperidine ring, effectively converting the alkyl halide functionality into a carboxylic acid derivative. A prominent method for achieving this transformation is the malonic ester synthesis . This classic organic reaction allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.
The process involves several key steps:
Enolate Formation : Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.
Alkylation : The nucleophilic enolate attacks 4-chloro-1-methylpiperidine in an SN2 reaction. This step couples the piperidine ring to the malonic ester, displacing the chloride.
Hydrolysis and Decarboxylation : The resulting diester is hydrolyzed to a dicarboxylic acid using aqueous acid or base. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, (1-methylpiperidin-4-yl)acetic acid.
| Step | Reagents | Intermediate/Product |
| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate |
| 2. Alkylation | This compound | Diethyl 2-(1-methylpiperidin-4-yl)malonate |
| 3. Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., NaOH) | 2-(1-methylpiperidin-4-yl)malonic acid |
| 4. Decarboxylation | Heat (Δ) | (1-methylpiperidin-4-yl)acetic acid |
This table outlines the general steps for synthesizing a carboxylic acid derivative from this compound via malonic ester synthesis.
Formation of Amides and Esters
The 4-chloro-1-methylpiperidine scaffold can be readily converted into a variety of amides and esters, which are functional groups of significant interest in medicinal chemistry.
Formation of Amides: Amides can be synthesized from this compound through multi-step pathways. One robust method involves first converting the piperidine derivative into a carboxylic acid, which is then activated and reacted with an amine.
A specific example is the synthesis of N,N-diethyl-1-methylpiperidine-4-carboxamide. This is achieved by first preparing 1-methylpiperidine-4-carboxylic acid. This acid is then activated, for example by converting it to an acyl chloride using a reagent like thionyl chloride. The subsequent reaction of this activated intermediate with diethylamine yields the desired amide google.com.
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 1-methylpiperidine-4-carboxylic acid | Thionyl chloride | Diethylamine | N,N-diethyl-1-methylpiperidine-4-carboxamide |
This table details the reactants for the synthesis of a specific amide derivative.
Alternatively, the chloro-group can be substituted by an amino group to form 4-amino-1-methylpiperidine. This amine derivative can then participate in standard amide coupling reactions with various carboxylic acids to generate a different class of amide products.
Formation of Esters: Esters can be formed through the O-alkylation of a carboxylate salt with this compound. In this SN2 reaction, the carboxylate anion acts as a nucleophile, attacking the carbon bearing the chloro group and displacing it to form the ester linkage. This method is a direct and efficient way to attach the 1-methylpiperidin-4-yl moiety to a carboxylic acid. For example, reacting sodium benzoate with 4-chloro-1-methylpiperidine would yield 1-methylpiperidin-4-yl benzoate. This general strategy is applicable to a wide range of aliphatic and aromatic carboxylic acids organic-chemistry.org.
| Reactant 1 | Reactant 2 | Product |
| Carboxylic Acid Salt (e.g., Sodium Benzoate) | This compound | 1-methylpiperidin-4-yl ester |
This table illustrates the general reaction for the formation of esters via O-alkylation.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Building Block for Complex Molecule Construction
The inherent reactivity and structural stability of 4-chloro-1-methylpiperidine (B1359792) hydrochloride make it an essential component in the synthesis of complex organic molecules. chemimpex.com Chemists utilize this compound to introduce the N-methylpiperidine moiety into larger structures, a common feature in many biologically active compounds. chemimpex.com
Researchers in organic chemistry frequently employ 4-chloro-1-methylpiperidine hydrochloride in the design and synthesis of novel compounds. chemimpex.com Its ability to participate in various chemical transformations allows for the creation of diverse molecular scaffolds. chemimpex.com The piperidine (B6355638) ring, a privileged structure in medicinal chemistry, can be readily incorporated into new molecular frameworks through reactions involving the chloro-substituent. This facilitates the exploration of new chemical space and the development of compounds with potentially unique properties.
This compound is instrumental in a variety of organic transformations. One of the most notable applications is in the formation of Grignard reagents. guidechem.com The reaction of 4-chloro-1-methylpiperidine with magnesium in a suitable solvent like tetrahydrofuran (B95107) yields the corresponding Grignard reagent, 1-methyl-4-piperidylmagnesium chloride. guidechem.compatsnap.com This organometallic reagent is a potent nucleophile, enabling the formation of carbon-carbon bonds through reactions with electrophiles such as ketones, aldehydes, and esters. prepchem.com This pathway is fundamental to the construction of more elaborate molecular structures from simpler precursors.
Furthermore, the chlorine atom can be displaced by other nucleophiles, allowing for the introduction of a wide range of functional groups at the 4-position of the piperidine ring. This versatility makes it a key component for chemists aiming to create complex molecules with specific functionalities. chemimpex.com
Pharmaceutical Intermediate in Targeted Drug Discovery
In the pharmaceutical industry, this compound is a well-established intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). chembk.comnbinno.comalfachemch.com Its role is particularly prominent in the production of antihistamine agents, where the 1-methylpiperidine (B42303) core is a common structural motif. alfachemch.com
The compound serves as a critical starting material or intermediate in the manufacturing pathways of several widely used antihistamines. nbinno.comalfachemch.com
Loratadine, a non-sedating antihistamine, is synthesized using a multi-step process where 4-chloro-1-methylpiperidine plays a key role. google.comgoogle.com In a common synthetic route, a Grignard reagent is prepared from 4-chloro-N-methylpiperidine. google.comgoogle.com This Grignard reagent is then reacted with a tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo chemimpex.comchemicalbook.comcyclohepta[1,2-b]pyridin-11-one, to form an alcohol intermediate. google.com Subsequent dehydration of this alcohol under acidic conditions yields the N-methyl precursor to loratadine. google.com The final step involves a Von Braun reaction with ethyl chloroformate to replace the N-methyl group with an N-ethoxycarbonyl group, affording loratadine. google.com
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |
|---|---|---|---|
| 1-Methyl-4-piperidylmagnesium chloride (from 4-Chloro-1-methylpiperidine) | 8-Chloro-5,6-dihydro-11H-benzo chemimpex.comchemicalbook.comcyclohepta[1,2-b]pyridin-11-one | Alcohol adduct, followed by dehydrated N-methyl intermediate | Loratadine |
4-Chloro-1-methylpiperidine is also an important pharmaceutical intermediate for the synthesis of other antihistamines such as ketotifen (B1218977) and cyproheptadine (B85728) hydrochloride. alfachemch.com
In the synthesis of Cyproheptadine HCl , a Grignard reagent is formed from 4-chloro-1-methylpiperidine and magnesium in tetrahydrofuran. patsnap.comchemicalbook.com This reagent is then reacted with dibenzo[a,e]cycloheptatrien-5-one (also known as 5H-dibenzo[a,d]cyclohepten-5-one). patsnap.com The resulting intermediate, 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine, is subsequently dehydrated using agents like glacial acetic acid and hydrogen chloride to yield cyproheptadine. chemicalbook.com The final product is then isolated as the hydrochloride salt. chemicalbook.comchemicalbook.com
The synthetic pathway for Ketotifen also utilizes 4-chloro-1-methylpiperidine in a similar fashion, highlighting the compound's broad applicability in the synthesis of tricyclic antihistamines. alfachemch.com
| Target Antihistamine | Key Starting Material | Core Reagent Derived from Intermediate | Key Ketone Reactant |
|---|---|---|---|
| Cyproheptadine HCl | 4-Chloro-1-methylpiperidine | 1-Methyl-4-piperidylmagnesium chloride | Dibenzo[a,e]cycloheptatrien-5-one |
| Ketotifen | 4-Chloro-1-methylpiperidine | Grignard Reagent | Thiophen-containing tricyclic ketone |
Synthesis of Antihistamine Agents
Material Science Innovations
The application of this compound extends beyond pharmaceuticals into the realm of advanced materials, particularly in the development of components for clean energy technologies.
In the field of material science, N-methylpiperidine, which is closely related to and can be synthesized from 4-Chloro-1-methylpiperidine, is used in the fabrication of high-performance Anion Exchange Membranes (AEMs). These membranes are a critical component of AEM fuel cells and CO₂ electroreduction cells.
The synthesis of these membranes involves a process called radiation-grafting, where a base polymer film is modified to include reactive sites. These sites are then reacted with N-methylpiperidine in a process called amination. This reaction attaches N-methylpiperidinium cationic headgroups to the polymer backbone. These positively charged groups facilitate the transport of anions (like hydroxide (B78521), OH⁻) across the membrane, which is the fundamental process for the operation of an AEM fuel cell. Research has shown that AEMs containing these N-benzyl-N-methylpiperidinium groups are promising for use in CO₂ electrolysis.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Chloro-1-methylpiperidine |
| Aclaftadine |
| Memantine |
| Venlafaxine |
| Tramadol Hydrochloride |
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol |
| 4-(4′-Chlorophenyl)-4-hydroxy piperidine |
| N-methylpiperidine |
Development of Specialty Polymers with Tunable Properties
This compound serves as a crucial building block in the field of material science, particularly in the synthesis of specialty polymers. chemimpex.comchemimpex.com Its incorporation into polymer chains allows for the development of materials with unique, tailorable properties for specific industrial applications. chemimpex.com The reactive nature of the compound, owing to its chlorinated piperidine structure, facilitates its use as an intermediate in various polymerization reactions. chemimpex.comchemimpex.com
The integration of the piperidine moiety into polymer backbones is a key strategy for tuning the material's characteristics. Research on polymers containing piperidine rings demonstrates that this structural element can significantly influence the final properties of the material. acs.orgnih.gov For instance, the presence of piperidine carboxamide groups can induce temperature-responsive behaviors in polymers, such as Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST). nih.gov This allows for the creation of "smart" polymers that undergo phase transitions in response to thermal changes. nih.gov Furthermore, poly(arylene piperidine) structures have been developed for applications like anion exchange membranes (AEMs), where the piperidine units contribute to high chemical stability and hydroxide conductivity. acs.org The ability to modify the piperidine ring within the polymer allows for fine-tuning of properties such as solubility, thermal stability, and mechanical strength. ontosight.ai This versatility makes this compound a valuable component in creating advanced polymers for specialized uses, including coatings and adhesives. chemimpex.comontosight.ai
Table 1: Influence of Piperidine Moiety on Polymer Properties This table is generated based on research findings on polymers containing piperidine structures.
| Property | Influence of Piperidine Moiety | Potential Application |
|---|---|---|
| Thermal Responsiveness | Can impart UCST or LCST behavior, making the polymer sensitive to temperature changes. nih.gov | Smart hydrogels, controlled release devices. researchgate.net |
| Chemical Stability | Enhances stability in alkaline environments. acs.org | Anion exchange membranes (AEMs), durable coatings. |
| Ionic Conductivity | Can be quaternized to create cationic side chains, increasing hydroxide conductivity. acs.org | Fuel cells, water treatment membranes. |
| Mechanical Strength | The rigid ring structure can be integrated to improve the mechanical robustness of the polymer. ontosight.ai | High-strength adhesives, specialty plastics. |
| Adhesion | Contributes to the formulation of advanced adhesives. chemimpex.comontosight.ai | Industrial and specialized bonding agents. |
Agrochemical Research and Development
The piperidine structural motif is a crucial pharmacophore in the agrochemical industry due to its wide range of biological activities and structural versatility. ccspublishing.org.cnijnrd.org Compounds containing this heterocyclic system are frequently utilized in the development of fungicides, insecticides, and herbicides. ccspublishing.org.cn this compound, as a reactive intermediate, plays a significant role in the synthesis of these advanced agrochemical products. chemimpex.comchemimpex.com
Formulation of Effective Pesticides and Herbicides
This compound is employed as a key intermediate in the synthesis and formulation of effective pesticides and herbicides. chemimpex.comchemimpex.com The development of novel pesticides is a critical area of research, and piperidine derivatives are explored for their potential to create compounds with new mechanisms of action. ccspublishing.org.cn The structural flexibility of the piperidine ring allows chemists to modify it to enhance bioactivity against various pests. ccspublishing.org.cn
Research has shown that piperidine-based compounds exhibit significant fungicidal and insecticidal properties. ccspublishing.org.cn For example, certain thiazolyl piperidine compounds have demonstrated insecticidal activity against aphids and nematodes. ccspublishing.org.cn The piperidine scaffold is also present in commercial herbicides such as dimepiperate (B1670653) and piperophos. ccspublishing.org.cn The versatility of this chemical structure makes it a frequent target for optimization in the quest for more potent and selective agrochemicals. ccspublishing.org.cn
Table 2: Agrochemical Applications of Piperidine-Containing Compounds This table summarizes the types of agrochemicals developed using the piperidine scaffold, as documented in scientific literature.
| Agrochemical Class | Example of Piperidine Application | Target Pests/Weeds |
|---|---|---|
| Insecticides | Derivatives have shown high mortality against species like M. persicae (green peach aphid) and nematodes. ccspublishing.org.cn | Sucking insects, nematodes, larvae. ccspublishing.org.cn |
| Fungicides | Piperidine compounds are known to exhibit fungicidal properties. ccspublishing.org.cn | Various plant-pathogenic fungi. |
| Herbicides | The piperidine structure is a component of commercial herbicides like dimepiperate and piperophos. ccspublishing.org.cn | Invasive weeds in crops. |
| Plant Growth Regulators | Some piperidine compounds have been investigated for their role in regulating plant growth. ccspublishing.org.cn | Crop development and maturation. |
Contribution to Crop Yield Enhancement Studies
The use of this compound in creating effective agrochemicals is crucial for improving crop yield. chemimpex.com Agrochemicals play a vital role in modern agriculture by protecting crops from the pests, diseases, and weed competition that can significantly reduce productivity. knowledge-sourcing.com By serving as a building block for potent pesticides and herbicides, the compound contributes directly to strategies aimed at enhancing food security. chemimpex.comknowledge-sourcing.com
The primary mechanism for yield enhancement is crop protection. Effective insecticides and fungicides developed from piperidine-based intermediates help prevent crop losses, ensuring that plants reach their full productive potential. ccspublishing.org.cncognitivemarketresearch.com Herbicides formulated with these compounds reduce competition from weeds for essential resources like water, nutrients, and sunlight, which is critical for healthy crop development. knowledge-sourcing.com Furthermore, some piperidine compounds have been studied for their potential as plant growth regulators, which could offer a more direct route to increasing crop yields by influencing the physiological processes of the plant itself. ccspublishing.org.cn The development of new pesticides using versatile intermediates like this compound remains a key focus for ensuring crop quality and maximizing agricultural output. cognitivemarketresearch.com
Table 3: Pathway from Agrochemical Action to Crop Yield Enhancement This table illustrates the logical progression from the application of piperidine-based agrochemicals to the resulting agricultural benefits.
| Agrochemical Action | Intermediate Effect | Impact on Crop | Final Outcome |
|---|---|---|---|
| Pest Control (Insecticides) | Reduction or elimination of insect pests that feed on or damage the crop. ccspublishing.org.cn | Reduced plant stress and damage to leaves, stems, and fruits. | Increased quantity and quality of harvest. chemimpex.com |
| Disease Management (Fungicides) | Prevention or control of fungal infections that can weaken or kill the plant. ccspublishing.org.cn | Healthier plants with improved photosynthetic capacity. | Higher survival rates and improved yield. cognitivemarketresearch.com |
| Weed Suppression (Herbicides) | Elimination of competing weeds. ccspublishing.org.cn | Greater availability of nutrients, water, and sunlight for the crop. | Enhanced growth and increased productivity. knowledge-sourcing.com |
| Growth Regulation | Direct influence on plant physiological processes. ccspublishing.org.cn | Optimized growth stages, such as flowering or fruit set. | Potential for higher yields and improved crop consistency. |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-1-methylpiperidine (B1359792) hydrochloride, DFT is instrumental in understanding its fundamental chemical behavior. DFT calculations on related piperidine (B6355638) structures have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net
DFT is frequently employed to predict the reactivity of molecules through the calculation of global and local reactivity descriptors. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
Local reactivity, which identifies the most reactive sites within a molecule, can be predicted using Fukui functions. chemrxiv.org This analysis helps to distinguish specific atoms susceptible to nucleophilic or electrophilic attack, which is critical for understanding how 4-Chloro-1-methylpiperidine hydrochloride might interact with other reagents. mdpi.com
| Descriptor | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness | η | Measures resistance to deformation of electron cloud; higher value indicates greater stability. researchgate.net |
| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system. chemrxiv.org |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. chemrxiv.org |
DFT calculations are a valuable asset for elucidating reaction mechanisms, such as nucleophilic substitution at the carbon atom bonded to the chlorine. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This computational approach allows for a step-by-step analysis of the reaction pathway, helping to determine whether a substitution proceeds via, for example, an SN1 or SN2 mechanism. The calculated energy barriers for different pathways provide a theoretical basis for predicting the most favorable reaction route under specific conditions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can provide detailed information on its conformational dynamics in different environments, such as in aqueous solution. These simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the axial versus equatorial position of the chloro substituent. Furthermore, MD can be used to model the interactions between the molecule and its surrounding solvent or potential biological targets, offering insights into binding processes and stability.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of this compound, QSAR models can be developed using a series of structurally related piperidine derivatives to predict their potential therapeutic effects. mdpi.comnih.gov These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to create a mathematical equation that relates these descriptors to observed biological activity. mdpi.com
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. taylorandfrancis.comresearchgate.net Pharmacophore modeling can be ligand-based, where models are derived from a set of active molecules, or structure-based, where the model is developed from the target's binding site. researchgate.net
For a molecule like this compound, a hypothetical pharmacophore model for a target receptor could include features such as a hydrogen bond acceptor (the chlorine atom), a positive ionizable feature (the protonated nitrogen atom), and hydrophobic regions (the aliphatic ring carbons). nih.gov Such models are crucial in virtual screening campaigns to identify new compounds with potential biological activity and in guiding the design of more potent analogues. nih.govresearchgate.net
| Pharmacophoric Feature | Potential Molecular Correlate | Interaction Type |
|---|---|---|
| Positive Ionizable (P) | Protonated Tertiary Amine (N-methyl) | Ionic Interaction / Hydrogen Bond Donor |
| Hydrogen Bond Acceptor (A) | Chlorine Atom | Hydrogen Bonding |
| Hydrophobic (H) | Piperidine Ring Carbon Backbone | Hydrophobic Interaction |
Structure-Analgesic Activity Correlations
The piperidine scaffold is a fundamental structural motif in a vast array of pharmaceutically active molecules, particularly in the development of analgesics. pjps.pkijnrd.org The conformational flexibility of the piperidine ring allows it to interact effectively with various biological targets, including opioid receptors, which are central to pain modulation. nih.govresearchgate.net While this compound is primarily a synthetic intermediate, its structural features are relevant to the design of potent analgesic agents. chemimpex.com
Structure-activity relationship (SAR) studies on more complex piperidine derivatives reveal the importance of specific substitutions on the ring for analgesic efficacy. scispace.comresearchgate.net The key structural components of this compound that contribute to potential pharmacophoric models include:
The Piperidine Ring: This core structure acts as a scaffold, positioning other functional groups in a specific spatial orientation required for receptor binding. researchgate.net Its chair conformation is a crucial aspect of its interaction with target proteins.
The N-methyl Group: The substitution on the piperidine nitrogen is critical for the activity of many opioid analgesics. The methyl group can influence the compound's affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). researchgate.net
The 4-Chloro Substituent: The presence and position of a halogen on the piperidine ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, affects its ability to cross biological membranes and its binding affinity to the target receptor. Studies on related compounds have shown that substitutions at the 4-position of the piperidine ring are pivotal for analgesic activity. researchgate.netresearchgate.net
Docking studies on related piperidine derivatives have shown potential interactions with amino acid residues of the mu-opioid receptor, highlighting the structural features required for binding. researchgate.net The combination of the N-methyl group and the 4-chloro substituent on the piperidine scaffold represents a foundational element that can be elaborated upon to develop novel and potent analgesics.
In Silico Pharmacokinetic Predictions (e.g., SwissADME)
In silico tools are essential for the early-stage evaluation of a compound's pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov SwissADME is a widely used web-based tool that predicts these properties based on a molecule's structure, helping to identify potential liabilities before synthesis and testing. nih.govmdpi.com This pre-emptive analysis helps to reduce the likelihood of late-stage failures in drug development. nih.gov
An in silico analysis of this compound provides estimates of its physicochemical properties, lipophilicity, water-solubility, and drug-likeness. These parameters are crucial for predicting the compound's behavior in a biological system.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of 4-Chloro-1-methylpiperidine
Note: This table presents predicted values for the free base form (4-Chloro-1-methylpiperidine) as typically analyzed by ADME prediction tools.
| Property/Parameter | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Formula | C6H12ClN | Basic chemical information. |
| Molecular Weight | 133.62 g/mol | Affects diffusion and transport across membranes. nih.gov |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Influences cell permeability; low TPSA suggests good membrane penetration. mdpi.com |
| Rotatable Bonds | 0 | Low number indicates conformational rigidity, which can be favorable for binding. |
| H-bond Acceptors | 1 | Affects solubility and binding interactions. |
| H-bond Donors | 0 | Affects solubility and binding interactions. |
| Lipophilicity | ||
| Consensus Log P o/w | 1.85 | A measure of lipophilicity, indicating moderate lipid solubility. nih.gov |
| Water Solubility | ||
| Log S (ESOL) | -1.75 | Predicts good water solubility. nih.gov |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Suggests the molecule has properties consistent with orally active drugs. nih.gov |
| Bioavailability Score | 0.55 | An empirical score predicting the likelihood of good oral bioavailability. |
| Medicinal Chemistry | ||
| Synthetic Accessibility | 1.50 | Score from 1 (very easy) to 10 (very difficult) indicating ease of synthesis. swissadme.ch |
The predictions suggest that 4-Chloro-1-methylpiperidine possesses favorable physicochemical properties for a potential drug candidate or lead compound. It adheres to Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. nih.gov Its low molecular weight, moderate lipophilicity (Log P), and predicted good water solubility (Log S) are desirable traits. The low topological polar surface area (TPSA) is indicative of good potential for penetrating the blood-brain barrier, a key requirement for centrally acting analgesics.
Spectroscopic Parameter Prediction
Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. The chemical shift of a nucleus is determined by its local electronic environment, which shields it from the external magnetic field. This shielding is a tensor quantity, and its theoretical calculation can provide deep insights into molecular structure and conformation. nih.gov
The gauge-including atomic orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors. q-chem.com This method, typically employed with Density Functional Theory (DFT), has been successfully applied to various piperidine derivatives to correlate theoretical shielding values with experimentally observed chemical shifts. researchgate.netresearchgate.net
For a molecule like 4-Chloro-1-methylpiperidine, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can be performed to optimize its geometry and calculate the magnetic isotropic shielding tensors for each carbon and proton. researchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the formula: δ = σ_ref - σ_sample.
These theoretical predictions are valuable for:
Assigning NMR Signals: Assisting in the unambiguous assignment of complex ¹H and ¹³C NMR spectra.
Conformational Analysis: The chemical shifts of atoms in the piperidine ring, particularly the axial and equatorial protons, are sensitive to the ring's conformation. Comparing calculated and experimental shifts can help determine the predominant chair conformation and the orientation of substituents. researchgate.net
Understanding Substituent Effects: The calculations can quantify the electronic effect of the chloro and methyl groups on the chemical shifts of the piperidine ring carbons and protons. For instance, the C-2 and C-6 carbons in similar 1,4-disubstituted piperidines are shielded by an axial substituent at the C-4 position due to the γ-gauche effect. researchgate.net
Table 2: Exemplary Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts for a Substituted Piperidine Ring
Note: This table is illustrative, based on data for structurally similar piperidine derivatives, to show the typical accuracy of such correlations.
| Carbon Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C2/C6 | 125.3 | 58.2 | 57.5 |
| C3/C5 | 158.1 | 25.4 | 26.1 |
| C4 | 120.7 | 62.8 | 63.2 |
| N-CH₃ | 142.9 | 40.6 | 41.0 |
The strong correlation typically observed between the calculated shielding tensors and experimental chemical shifts validates the computed molecular structure and provides a deeper understanding of its electronic properties. researchgate.netresearchgate.net
Biological Activity and Molecular Interactions
Mechanisms of Action at the Molecular Level
Direct research into the specific molecular mechanisms of 4-chloro-1-methylpiperidine (B1359792) hydrochloride is limited. Its primary role is that of a reactive building block in organic synthesis. nbinno.com However, the structural motifs it provides are key to the biological activity of its derivatives.
While there is a lack of data on the direct enzymatic or receptor interactions of 4-chloro-1-methylpiperidine hydrochloride, it is a key reactant in the synthesis of compounds that target specific receptors. Notably, it is utilized in the creation of histamine (B1213489) H4 receptor antagonists. chemicalbook.com The piperidine (B6355638) moiety is a common feature in many biologically active compounds, contributing to their ability to bind to various receptors. For instance, the piperidine ring is an essential component of many potent opioid analgesics, interacting with mu-opioid receptors. longdom.orgtandfonline.com
The piperidine ring is a versatile scaffold in medicinal chemistry due to its conformational flexibility and its ability to present substituents in specific spatial orientations, which is crucial for receptor binding. pjps.pk In many piperidine-based pharmaceuticals, the nitrogen atom of the ring is a key basic center that can form ionic interactions with acidic residues in receptor binding pockets. tandfonline.com
The chlorine atom at the 4-position of the piperidine ring in this compound serves primarily as a leaving group in nucleophilic substitution reactions during the synthesis of more complex molecules. nbinno.com Its electron-withdrawing nature can also influence the reactivity of the piperidine ring. In the context of the final drug molecule, the presence of a halogen can impact lipophilicity, metabolic stability, and binding affinity. nih.gov
Research on Pharmacological Efficacy of Derivatives
A significant body of research exists on the pharmacological properties of derivatives synthesized from 4-chloro-1-methylpiperidine and related compounds, particularly in the realm of analgesia.
Derivatives of 4-piperidinol, which can be synthesized from precursors related to 4-chloro-1-methylpiperidine, have demonstrated notable analgesic properties. ontosight.ai A number of these analogues have been found to possess analgesic potency comparable to that of morphine in preclinical studies. nih.gov The mechanism of action for many of these compounds involves interaction with opioid receptors. painphysicianjournal.comnih.gov Structure-activity relationship (SAR) studies on these derivatives have been conducted to optimize their analgesic effects and to understand the structural requirements for potent activity. nih.gov
| Derivative Class | Reported Analgesic Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Phenylpiperidine Derivatives | Potent analgesia, with some compounds being 100 times more potent than morphine. | Primarily mu-opioid receptor agonists. | painphysicianjournal.com |
| 4,4-Disubstituted Piperidines | Analgesic potency comparable to morphine in mouse models. | High affinity for naloxone (B1662785) binding sites, suggesting opioid-like activity. | nih.gov |
| 4-Anilidopiperidines | Potent opioid analgesic and anesthetic agents. | Interaction with opioid receptors. | nih.gov |
| Alkyl Piperidine Derivatives | Varying degrees of analgesic activity. | Not fully elucidated, but likely involves interaction with pain pathways. | pjps.pk |
While many piperidine-based analgesics exert their effects through opioid receptors, there is growing interest in developing analgesics that act via non-opioid pathways to avoid the side effects associated with opioid use. nih.gov Some piperidine derivatives have been investigated for their potential to modulate other pain-related targets. For instance, some 4-substituted piperidine and piperazine (B1678402) compounds have been developed as balanced affinity ligands for both mu-opioid receptors (as agonists) and delta-opioid receptors (as antagonists), a profile that may reduce the development of tolerance and dependence. nih.gov Research into piperidine derivatives continues to explore their interactions with various components of the central and peripheral nervous systems that are involved in pain perception, independent of the classical opioid system. nih.gov
Derived Compounds and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Key Derivatives
The synthesis of derivatives from 4-chloro-1-methylpiperidine (B1359792) hydrochloride primarily involves nucleophilic substitution at the C4 position. The choice of nucleophile and reaction conditions dictates the final product.
Indole (B1671886) and Benzimidazole (B57391) Piperazines
4-Chloro-1-methylpiperidine is a key reactant in the synthesis of certain indole and benzimidazole piperazines. chemicalbook.com These resulting compounds are of interest in pharmaceutical research, particularly as potential histamine (B1213489) H4 receptor antagonists. chemicalbook.com The synthesis generally involves the reaction of 4-chloro-1-methylpiperidine with a suitable piperazine-substituted indole or benzimidazole. The nitrogen atom of the piperazine (B1678402) acts as a nucleophile, displacing the chloride from the piperidine (B6355638) ring to form a new carbon-nitrogen bond. This linkage connects the 1-methylpiperidine (B42303) moiety to the core heterocyclic structure. A general synthetic scheme for such a reaction is depicted below:
A series of 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates has been synthesized, demonstrating the utility of piperazine-benzimidazole scaffolds in medicinal chemistry. nih.govsigmaaldrich.com While this specific synthesis started from 5-chloro-2-nitroaniline, it highlights the importance of the piperazine linker in connecting different cyclic systems. nih.gov
4-(Chloromethyl)-1-methylpiperidine (B1628392) Hydrochloride
This derivative features a chloromethyl group at the 4-position of the 1-methylpiperidine ring. Detailed synthetic pathways for the direct conversion of 4-chloro-1-methylpiperidine hydrochloride to 4-(chloromethyl)-1-methylpiperidine hydrochloride are not extensively documented in publicly available literature. However, its characterization has been reported.
| Property | Value |
|---|---|
| Molecular Formula | C7H15Cl2N |
| Molecular Weight | 184.11 g/mol |
| Physical Form | Solid |
| SMILES String | Cl.CN1CCC(CCl)CC1 |
| InChI Key | NIXLUDKORJXUEV-UHFFFAOYSA-N |
4-Chloro-1-methylpiperidine-4-carboxylic Acid Hydrochloride
1-Carbalkoxymethyl-4-hydroxy-1-methylpiperidinium Chlorides
There is a lack of specific information in the scientific literature concerning the synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides derived from this compound.
Structure-Reactivity Correlations in Derivative Synthesis
The reactivity of 4-chloro-1-methylpiperidine is primarily dictated by the presence of the chlorine atom at the 4-position and the tertiary amine within the piperidine ring. chemimpex.com The chlorine atom serves as a leaving group, making the C4 position an electrophilic center susceptible to nucleophilic attack. The rate and success of substitution reactions depend on several factors:
Nucleophile Strength: Stronger nucleophiles will react more readily.
Solvent: Polar aprotic solvents can facilitate SN2 reactions.
Steric Hindrance: The piperidine ring can present some steric hindrance, potentially influencing the approach of bulky nucleophiles.
Conformational Isomerism and Its Impact on Derivative Properties
The piperidine ring in 4-chloro-1-methylpiperidine and its derivatives is not planar and exists predominantly in a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. For N-methylpiperidine, studies have shown a dynamic equilibrium between different conformers, such as chair and twist structures. rsc.org
In the case of 4-chloro-1-methylpiperidine, the methyl group on the nitrogen and the chlorine atom at the 4-position will have preferred orientations. The N-methyl group typically has a low barrier to nitrogen inversion. The chlorine atom at C4 can exist in either an axial or equatorial position. The equatorial position is generally favored for substituents on a cyclohexane (B81311) ring to minimize 1,3-diaxial interactions.
The conformational preference of the piperidine ring and its substituents can have a significant impact on the biological properties of the resulting derivatives. The three-dimensional shape of a molecule is crucial for its interaction with biological targets such as receptors and enzymes. A change in conformation can alter the binding affinity and efficacy of a compound. Therefore, understanding the conformational isomerism of these derivatives is a key aspect of structure-activity relationship studies.
Axial versus Equatorial Substituent Effects
In the chair conformation of a cyclohexane or piperidine ring, substituents can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are parallel to the main axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org The interconversion between two chair forms, known as a "ring flip," causes axial substituents to become equatorial and vice versa. libretexts.orgmasterorganicchemistry.com
For monosubstituted piperidines like 4-Chloro-1-methylpiperidine, a conformational equilibrium exists between the conformer with the chlorine atom in the axial position and the one with it in the equatorial position. The stability of these conformers is largely dictated by steric interactions. An axial substituent experiences steric hindrance from the other two axial atoms on the same side of the ring (hydrogens at C2 and C6 in this case). masterorganicchemistry.com This unfavorable interaction is known as a 1,3-diaxial interaction.
Generally, bulkier substituents strongly prefer the equatorial position to avoid these steric clashes. youtube.com The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position. For a chlorine substituent on a cyclohexane ring, the preference for the equatorial position is modest compared to larger groups, but it is still the more stable conformation.
Table 1: Conformational Preference of Substituents
| Substituent | Position | Key Interactions | Relative Stability |
|---|---|---|---|
| Chlorine | Equatorial | Staggered with respect to adjacent ring hydrogens. | More Stable (Preferred) |
| Chlorine | Axial | Experiences 1,3-diaxial interactions with axial hydrogens at C-2 and C-6. | Less Stable |
| Methyl (N1) | - | The N-methyl group also has its own axial/equatorial preference, which can influence the overall ring conformation. | - |
Cis-Trans Isomer Separation and Characterization
Cis-trans isomerism, also known as geometric isomerism, describes the spatial arrangement of substituents relative to a reference plane, which can be a double bond or a ring structure. wikipedia.org In cyclic compounds, cis isomers have substituents on the same side of the ring plane, while trans isomers have them on opposite sides. wikipedia.org For a monosubstituted compound like 4-Chloro-1-methylpiperidine, cis-trans isomerism is not applicable as it requires at least two substituents on the ring carbons.
However, in disubstituted piperidines, the separation and characterization of cis and trans isomers are critical. researchgate.netrsc.org The distinct spatial arrangements of these isomers lead to different physical and chemical properties, allowing for their separation. Characterization is then used to confirm the identity and stereochemistry of each isolated isomer. researchgate.net
Various analytical techniques are employed for this purpose:
Separation Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers based on their differential interactions with a stationary phase. nih.gov Chiral columns can be particularly effective for resolving stereoisomers. nih.gov
Characterization Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for assigning stereochemistry. The coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles, which differ between axial and equatorial positions, thereby helping to distinguish cis and trans isomers. researchgate.net X-ray crystallography provides unambiguous proof of the solid-state structure and relative stereochemistry of crystalline compounds.
Table 2: Techniques for Isomer Separation and Characterization
| Technique | Application | Principle |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation | Differential partitioning of isomers between a stationary phase and a liquid mobile phase. nih.gov |
| Gas Chromatography (GC) | Separation | Differential partitioning of volatile isomers between a stationary phase and a gaseous mobile phase. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization | Analysis of chemical shifts and spin-spin coupling constants provides detailed information about molecular structure and stereochemistry. researchgate.net |
| X-ray Crystallography | Characterization | Determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive stereochemical assignment. researchgate.net |
Comparative Studies with Related Piperidine and Heterocyclic Compounds
Comparing 4-Chloro-1-methylpiperidine with structurally related molecules highlights the influence of specific functional groups on chemical reactivity and properties.
1-Methyl-4-(4-tolyl)piperidine
1-Methyl-4-(4-tolyl)piperidine is an analog of 4-Chloro-1-methylpiperidine where the chlorine atom at the 4-position is replaced by a tolyl (p-methylphenyl) group. This substitution results in significant differences in their chemical nature.
Reactivity at C4 : The chlorine atom in 4-Chloro-1-methylpiperidine is an effective leaving group, making the C4 position susceptible to nucleophilic substitution reactions. In contrast, the tolyl group is a large, non-polar, and sterically bulky substituent attached by a stable carbon-carbon bond. This bond is not readily cleaved, meaning 1-Methyl-4-(4-tolyl)piperidine does not undergo nucleophilic substitution at the C4 position under typical conditions.
Electronic Effects : The chloro group is electron-withdrawing via induction, which can influence the basicity of the nitrogen atom. The tolyl group is generally considered to be weakly electron-donating or neutral.
Steric Hindrance : The tolyl group is significantly larger than the chlorine atom, leading to a much stronger preference for the equatorial position on the piperidine ring to minimize steric strain.
Table 3: Comparison of 4-Substituted 1-Methylpiperidines
| Feature | 4-Chloro-1-methylpiperidine | 1-Methyl-4-(4-tolyl)piperidine |
|---|---|---|
| Substituent at C4 | -Cl (Chloro) | -C₆H₄CH₃ (Tolyl) |
| Nature of C4-Substituent Bond | C-Cl (Polar Covalent) | C-C (Non-polar Covalent) |
| Reactivity at C4 | Susceptible to nucleophilic substitution (Cl is a good leaving group). | Not susceptible to nucleophilic substitution. |
| Steric Bulk of C4 Substituent | Moderate | High |
| Conformational Preference | Equatorial position is favored for the chloro group. | Equatorial position is strongly favored for the tolyl group. |
3-Chloro-1-(N,N-dimethyl)propylamine
This compound provides a comparison between a cyclic chloroamine (4-Chloro-1-methylpiperidine) and an acyclic analogue. The primary difference lies in the conformational flexibility.
Conformation : 4-Chloro-1-methylpiperidine has a relatively rigid ring structure, which holds the functional groups in a defined spatial relationship. In contrast, 3-Chloro-1-(N,N-dimethyl)propylamine is a flexible linear chain that can adopt numerous conformations through free rotation around its single bonds.
Intramolecular Reactivity : The fixed distance and orientation between the nitrogen atom and the chlorinated carbon in the piperidine ring influence its intramolecular reactivity. The acyclic nature of 3-Chloro-1-(N,N-dimethyl)propylamine allows for conformations that can facilitate or hinder intramolecular reactions, such as cyclization to form an azetidinium salt. The rate of such reactions is highly dependent on the probability of the molecule adopting a reactive conformation.
Nucleophilicity : The local chemical environment of the nitrogen atom differs. The piperidine nitrogen is a secondary amine integrated into a ring, while the propylamine (B44156) nitrogen is a tertiary amine on a flexible chain. These differences can affect their basicity and nucleophilicity.
Future Horizons: Emerging Research and Applications of this compound
As a versatile chemical intermediate, this compound continues to be a scaffold of interest in synthetic and medicinal chemistry. Beyond its established roles, emerging research is paving new avenues for its application, driven by demands for sustainability, novel materials, advanced therapeutics, and process optimization. This article explores the future directions and burgeoning research areas centered on this pivotal compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Chloro-1-methylpiperidine hydrochloride, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution reactions, where 1-methylpiperidine reacts with a chlorinating agent (e.g., thionyl chloride or HCl under controlled conditions). Critical parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: methanol/DCM) enhances purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) improves efficiency .
Q. Which analytical techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- NMR spectroscopy :
- 1H NMR : Expect piperidine ring protons at δ 3.5–4.0 (multiplet) and methyl groups at δ 1.2–1.5 (singlet) .
- 13C NMR : Peaks at ~50–60 ppm (piperidine carbons) and 40–45 ppm (N-methyl group) confirm structure .
- Mass spectrometry (MS) : Molecular ion peak at m/z 164.07 (free base) and adducts (e.g., [M+H]+ at m/z 165.08) .
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30); retention time ~5.2 min for ≥98% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility and stability data for this compound under varying conditions?
- Answer :
- Solubility studies : Test in polar (water, methanol) and non-polar solvents (DCM) at 25°C. Note that hygroscopicity may alter solubility; use anhydrous conditions for reproducibility .
- Stability profiling :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C) .
- pH-dependent stability : Store at pH 4–6 (hydrochloride salt form) to prevent hydrolysis .
- Contradiction analysis : Cross-validate data using multiple techniques (e.g., NMR for degradation products and HPLC for purity) .
Q. What strategies are effective for impurity profiling of this compound, and what contaminants are commonly reported?
- Answer :
- Common impurities :
- Unreacted precursor : 1-Methylpiperidine (detectable via GC-MS headspace analysis) .
- Oxidation byproducts : N-Oxide derivatives (identified via LC-MS with m/z 180.05) .
- Methodology :
- HPLC-UV/ELSD : Use gradient elution (water/acetonitrile with 0.1% TFA) to separate impurities .
- Limit tests : Set thresholds at ≤0.15% for individual impurities per ICH guidelines .
Q. How should reaction schemes be designed for synthesizing novel derivatives using this compound as a precursor?
- Answer :
- Reactivity considerations :
- The chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides .
- Steric hindrance from the methyl group may slow reactions; use polar aprotic solvents (DMF) to enhance kinetics .
- Retrosynthetic planning : Leverage AI-powered tools (e.g., Reaxys or Pistachio) to predict feasible routes and intermediates .
- Case study : Coupling with pyridine derivatives via SNAr requires catalytic bases (e.g., K2CO3) and heating (80°C) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
